1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with acetic anhydride to form an intermediate, which is then reacted with methylhydrazine and a suitable aldehyde to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(2-thienyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(4-pyridyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one stands out due to the presence of the naphthyl group, which imparts unique electronic and steric properties. This structural feature can enhance its binding affinity to biological targets and improve its overall bioactivity.
Properties
CAS No. |
61598-92-3 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(5-methyl-3-naphthalen-2-yl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-16-15(17-18(10)11(2)19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI Key |
KNKWBLHSNCNHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C(=O)C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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